molecular formula C17H20N2OS B2771986 N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 627044-73-9

N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2771986
CAS RN: 627044-73-9
M. Wt: 300.42
InChI Key: CDWUBORHBWAHJJ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiophene, which is a type of organic sulfur compound . It also contains dimethylamino and phenyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via various routes including palladium-catalyzed cyclization processes or reactions with N-C-N dinucleophiles. Another method involves the reduction of Schiff bases .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like density functional theory (DFT) and time-dependent density functional theory (TD-DFT) . These studies often focus on properties like the Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, and stability of the molecule .


Chemical Reactions Analysis

Chemical reactions involving similar compounds can lead to the formation of various products. For example, furamide derivatives can undergo cycloaddition reactions to form cyclic aminimides and triazindiones.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties like the HOMO–LUMO energy gap, which corresponds to the difference between HOMO and LUMO energies, have been investigated .

Scientific Research Applications

Antibacterial and Antifungal Activities

N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives have been studied for their antibacterial and antifungal properties. Research by Vasu et al. (2003) focused on two specific derivatives showing significant antimicrobial activities. The structures of these compounds were analyzed, revealing that their molecular conformations, stabilized by intramolecular hydrogen bonding, may play a crucial role in their biological activities. Such insights are vital for developing new antimicrobial agents with enhanced efficacy and specificity (Vasu, K. Nirmala, A. R. Choudhury, S. Mohan, J. Saravanan, T. Narasimhamurthy, 2003).

Antitumor Potential

The compound has also been part of studies exploring potential antitumor agents. Atwell, Baguley, and Denny (1989) synthesized and evaluated phenyl-substituted derivatives for their in vivo antitumor activity. These studies are foundational in the ongoing search for effective compounds with minimal DNA association constants to improve therapeutic profiles against solid tumors. Such research contributes to the broader field of cancer therapy by identifying minimal DNA-intercalating agents with solid tumor activity, highlighting the compound's role in developing new antitumor medications (Atwell, Baguley, Denny, 1989).

Synthesis of Aromatic Polymers

Further research has expanded into the synthesis of aromatic polymers. Lin et al. (1990) explored new aromatic polyamides, polyimides, and polyureas containing 1,3,5-triazine rings, involving reactions with derivatives of N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. These polymers exhibited notable thermal stability and solubility in common organic solvents, positioning them as candidates for various industrial applications, including high-performance materials (Lin, Yuki, Kunisada, Kondo, 1990).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, and potential applications. Similar compounds have been used in the synthesis of dyes and dithiocarbamate .

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-19(2)13-9-7-12(8-10-13)18-17(20)15-11-21-16-6-4-3-5-14(15)16/h7-11H,3-6H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWUBORHBWAHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CSC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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